Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride
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Overview
Description
1-Cubanecarbonyl chloride is a derivative of cubane, a synthetic hydrocarbon molecule consisting of eight carbon atoms arranged at the corners of a cube.
Preparation Methods
The synthesis of 1-cubanecarbonyl chloride typically involves the functionalization of cubane. One common method starts with the bromination of cubane to form bromocubane, followed by a reaction with thionyl chloride to introduce the carbonyl chloride group . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial production methods for 1-cubanecarbonyl chloride are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. laboratory-scale synthesis remains a valuable tool for research purposes.
Chemical Reactions Analysis
1-Cubanecarbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines or alcohols, forming amides or esters, respectively.
Reduction: The compound can be reduced to 1-cubanecarbonyl alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride for chlorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cubanecarbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cubanecarbonyl chloride primarily involves its highly strained carbon-carbon bonds, which make it highly reactive. This reactivity allows it to participate in various chemical transformations, often involving nucleophilic attack on the carbonyl carbon. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Cubanecarbonyl chloride can be compared to other cubane derivatives such as:
Properties
CAS No. |
60462-14-8 |
---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
cubane-1-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H |
InChI Key |
FUUQQQLJXUHXLV-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1C5C2C3C45C(=O)Cl |
Origin of Product |
United States |
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